molecular formula C14H18ClN3 B4170553 4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride

4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride

Cat. No.: B4170553
M. Wt: 263.76 g/mol
InChI Key: NMTIGWKSHZSQCH-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride is a synthetic organic compound belonging to the pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide.

    Phenylethyl Group Introduction: The phenylethyl group is attached through a nucleophilic substitution reaction using phenylethylamine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Pyrimidine N-oxides

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives with different functional groups

Scientific Research Applications

4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyrimidinamine: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N-(2-phenylethyl)-2-pyrimidinamine: Lacks the dimethyl groups, affecting its reactivity and interactions.

    2-phenylethylamine: A simpler structure without the pyrimidine ring, leading to distinct applications and properties.

Uniqueness

4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride is unique due to the presence of both dimethyl and phenylethyl groups on the pyrimidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-11-10-12(2)17-14(16-11)15-9-8-13-6-4-3-5-7-13;/h3-7,10H,8-9H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTIGWKSHZSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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